molecular formula C20H12ClF3N2S B2832569 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338963-48-7

6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2832569
CAS No.: 338963-48-7
M. Wt: 404.84
InChI Key: PODBGTFKAJSILR-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-48-7) is a pyridine-based compound characterized by a trifluoromethyl group at position 4, a 2-chlorophenyl substituent at position 6, and a 4-methylphenylsulfanyl moiety at position 2. This compound belongs to a class of nicotinonitrile derivatives, which are often explored for their biological activity and material science applications .

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(4-methylphenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2S/c1-12-6-8-13(9-7-12)27-19-15(11-25)16(20(22,23)24)10-18(26-19)14-4-2-3-5-17(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBGTFKAJSILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable nicotinonitrile precursor is reacted with 2-chlorophenyl and 4-methylphenylsulfanyl reagents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyridine and thiazole moieties have shown significant anticancer properties. For instance, derivatives similar to 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile have been synthesized and evaluated for their efficacy against various cancer cell lines. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the cytotoxicity of these compounds by modulating their electronic properties, which can influence their interaction with biological targets .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The incorporation of sulfur and halogen atoms can enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial effects, making them candidates for further investigation in drug development .

Enzyme Inhibition

Compounds with pyridine rings are often explored as enzyme inhibitors. Specifically, research into the inhibition of various enzymes involved in cancer metabolism or bacterial resistance mechanisms has highlighted the importance of structural modifications in enhancing inhibitory activity. The This compound could serve as a scaffold for developing potent enzyme inhibitors through structure-activity relationship (SAR) studies .

Pesticidal Activity

The unique chemical structure of this compound positions it as a potential candidate for agrochemical applications. Similar pyridine derivatives have been investigated for their ability to act as herbicides or insecticides due to their effectiveness in disrupting biological processes in pests. The trifluoromethyl group is known to enhance the stability and bioactivity of agrochemicals, making this compound a subject of interest for agricultural research .

Organic Electronics

The incorporation of trifluoromethyl groups in organic compounds has been linked to improved electronic properties. Research into organic semiconductors has shown that such modifications can enhance charge mobility and thermal stability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The structural characteristics of This compound could be leveraged to develop new materials with superior electronic performance .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated a series of pyridine derivatives against breast cancer cell lines, revealing that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer potential .
  • Enzyme Inhibition Research : Another investigation focused on enzyme inhibitors derived from pyridine scaffolds demonstrated that modifications at the 2-position (like those in our compound) led to enhanced binding affinity against specific cancer-related enzymes .
  • Agrochemical Efficacy : Field trials using pyridine-based herbicides showed effective weed control with minimal phytotoxicity to crops, suggesting that derivatives like This compound could be developed into viable agricultural products .

Mechanism of Action

The mechanism by which 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns at positions 2 and 6 of the pyridine core. Below is a detailed comparison with key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molar Mass (g/mol) CAS Number Key Features
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (Target) 2-Chlorophenyl 4-Methylphenylsulfanyl C₂₀H₁₂ClF₃N₂S 404.84 338963-48-7 Ortho-chloro substituent; sulfanyl group enhances electron donation
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl 4-Methylphenylsulfanyl C₂₀H₁₂ClF₃N₂S 404.84 338963-45-4 Para-chloro substituent; increased steric accessibility
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Chlorophenyl 4-Methoxyphenoxy C₂₀H₁₂ClF₃N₂O₂ 412.77 338963-49-8 Ether linkage reduces electron density compared to sulfanyl
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl 2,4-Dichlorophenoxy C₁₉H₈Cl₃F₃N₂O 444.64 338963-47-6 Dichlorophenoxy group increases lipophilicity and steric bulk
6-(2-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Chlorophenyl 2-Naphthyloxy C₂₃H₁₂ClF₃N₂O 424.80 478049-44-4 Naphthyloxy substituent enhances π-π stacking potential

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Steric Considerations : The ortho-chloro substituent in the target compound introduces steric hindrance, which may reduce reactivity compared to para-chloro analogs (e.g., 338963-45-4) .
  • Lipophilicity: The trifluoromethyl group and aromatic substituents collectively enhance lipophilicity. Dichlorophenoxy derivatives (e.g., 338963-47-6) exhibit higher logP values due to additional chlorine atoms .

Biological Activity

6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 338963-48-7, is a compound of interest due to its potential applications in medicinal chemistry. Its molecular formula is C20H12ClF3N2S, and it has a molar mass of 404.84 g/mol. This compound features a pyridine ring with various substituents that may influence its biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

C20H12ClF3N2S\text{C}_{20}\text{H}_{12}\text{ClF}_3\text{N}_2\text{S}

The presence of the trifluoromethyl group and the chlorophenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several potential pharmacological effects:

  • Anticancer Activity : Some studies suggest that compounds similar in structure to this pyridine derivative exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : The presence of sulfur and halogen atoms in the structure may contribute to antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in the development of therapeutic agents for metabolic disorders.

Anticancer Activity

A study conducted on related pyridine derivatives indicated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Testing

In vitro tests have shown that similar compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes .

Enzyme Inhibition Studies

Research has demonstrated that certain pyridine derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological development .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessRelated Studies
AnticancerModerateInduced apoptosis in cancer cell lines
AntimicrobialSignificantEffective against S. aureus, E. coli
Enzyme InhibitionNotableInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile?

  • Methodology : Multi-step synthesis typically involves (1) constructing the pyridine core via cyclization reactions (e.g., Hantzsch or Kröhnke pyridine synthesis), (2) introducing substituents (e.g., trifluoromethyl via nucleophilic substitution or cross-coupling), and (3) functionalizing the sulfanyl group. For example, thiol-ene "click" chemistry can attach the 4-methylphenylsulfanyl moiety . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (40–120°C), and catalysts (e.g., Pd for cross-coupling). Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, the trifluoromethyl group (CF3-CF_3) shows a singlet at ~120–125 ppm in 19F^{19}F NMR, while the sulfanyl group’s aromatic protons resonate at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z ~433.05) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing crystal packing. Validate structures using CCDC deposition standards .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Disorder Modeling : For flexible groups (e.g., trifluoromethyl), apply PART instructions in SHELXL to model rotational disorder .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with Rint_{\text{int}} < 0.05 and Flack parameter analysis .
  • Data Completeness : Ensure redundancy > 95% for high-resolution datasets (≤ 0.8 Å) to resolve electron density ambiguities .

Q. How do substituents (e.g., trifluoromethyl vs. methyl) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under identical conditions (e.g., 60°C in DMSO with K2 _2CO3_3). The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, accelerating NAS (e.g., t1/2_{1/2} reduced by ~30% vs. methyl) .
  • DFT Calculations : Use Gaussian09 to compute Fukui indices for electrophilic attack sites. Higher ff^- values correlate with reactivity at the C-4 position .

Q. What experimental designs are recommended for evaluating pharmacological activity while minimizing off-target effects?

  • Methodology :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize targets with binding energies < -8.0 kcal/mol .
  • Selectivity Assays : Test against related isoforms (e.g., CYP450 enzymes) using fluorescence-based inhibition assays. Optimize substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to reduce IC50_{50} by >50% .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar pyridine derivatives?

  • Methodology :

  • Purity Assessment : Compare DSC thermograms (heating rate 10°C/min). Impurities broaden peaks; recrystallize from ethanol/water (9:1) to achieve sharp transitions .
  • Polymorphism Screening : Perform slurry experiments in 5 solvents (e.g., acetonitrile, toluene) to identify stable polymorphs. Use PXRD to confirm lattice differences .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/ValueEvidence Source
1H^1H NMRδ 7.8–8.1 (pyridine-H), δ 2.4 (CH3_3)
HRMS (ESI+)m/z 433.05 ([M+H]+^+)
19F^{19}F NMR-62 ppm (CF3_3)

Table 2 : Crystallographic Refinement Parameters

ParameterOptimal RangeSoftware/Tool
R1_1< 0.05SHELXL
Completeness> 99%CrysAlisPro
Flack Parameter0.00(5)PLATON

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